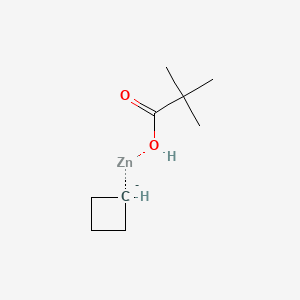
4-Chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of 2-amino-4-chloro-5,7-difluorobenzonitrile with trifluoroacetic acid. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
4-Chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinazoline
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinazoline
Uniqueness
4-Chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline is unique due to the presence of both chlorine and multiple fluorine atoms, which enhance its chemical stability and biological activity. The trifluoromethyl group also contributes to its lipophilicity, making it more effective in crossing cell membranes .
Eigenschaften
Molekularformel |
C9H2ClF5N2 |
|---|---|
Molekulargewicht |
268.57 g/mol |
IUPAC-Name |
4-chloro-5,7-difluoro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2ClF5N2/c10-7-6-4(12)1-3(11)2-5(6)16-8(17-7)9(13,14)15/h1-2H |
InChI-Schlüssel |
DSHXHGFWKSXIFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1N=C(N=C2Cl)C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)







![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)





